molecular formula C8H8BrF2N3 B2796006 5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine CAS No. 2034420-34-1

5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine

Cat. No.: B2796006
CAS No.: 2034420-34-1
M. Wt: 264.074
InChI Key: XEIRVWFYMYHGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine” is a chemical compound with a pyrimidine ring structure. Pyrimidines are one of the most important biological families of nitrogen-containing molecules .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The InChI code for this compound is 1S/C9H8BrF3N2/c10-7-1-2-8 (14-3-7)15-4-6 (5-15)9 (11,12)13/h1-3,6H,4-5H2 .

Pyrimidine is a colorless compound, a crystalline solid with a melting point of 22°C, and dissolves in water to give a neutral solution .

Scientific Research Applications

Efficient Synthesis Techniques

One area of research has focused on the efficient synthesis of complex biheterocyclic compounds utilizing precursors similar to 5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine. For example, a study by Aquino et al. (2017) demonstrated the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor in the stepwise synthesis of a new series of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles, indicating the potential for creating diverse biologically active compounds (Aquino et al., 2017).

Novel Compound Synthesis for Biological Activities

Research into the synthesis of novel compounds with potential biological activities also utilizes derivatives of 5-bromo-2-pyrimidines. Nikpour et al. (2012) reported on the preparation of new 5-bromo-2,4-dichloro-6-alkylpyrimidines for the development of azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing applications in creating new materials with specific biological properties (Nikpour et al., 2012).

Antimicrobial and Antitubercular Activity

Another significant area of research involves the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of such analogues demonstrating the potential for designing antibacterial and antituberculosis compounds based on modifications to the pyrimidine core (Chandrashekaraiah et al., 2014).

Antifungal Activities

The exploration of antifungal activities is another research dimension, where Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety showing high antifungal activity against certain strains, indicating the chemical's utility in developing antifungal agents (Wu et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “2-(1-Azetidinyl)-5-bromopyrimidine”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

Future Directions

The future directions for “5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given the broad range of biological properties of pyrimidine derivatives, this compound could potentially be developed for various therapeutic applications .

Properties

IUPAC Name

5-bromo-2-[3-(difluoromethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N3/c9-6-1-12-8(13-2-6)14-3-5(4-14)7(10)11/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIRVWFYMYHGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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